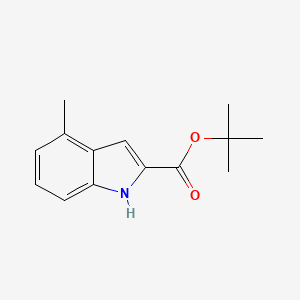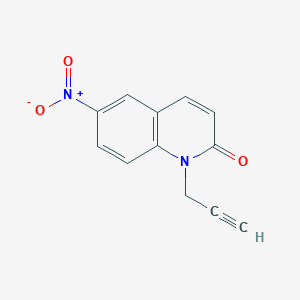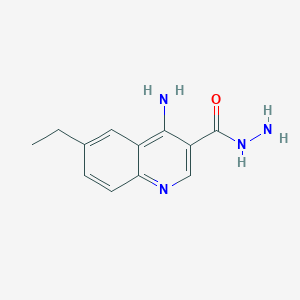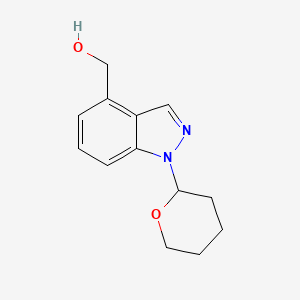
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol: ist eine komplexe organische Verbindung, die durch das Vorhandensein eines Tetrahydropyranrings und einer Indazol-Einheit gekennzeichnet ist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren VorproduktenDie Reaktionsbedingungen beinhalten oft die Verwendung von starken Basen wie Natriumhydroxid und Lösungsmitteln wie Methanol und Tetrahydrofuran .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um konstante Reaktionsbedingungen zu gewährleisten und die Produktionszeit zu verkürzen .
Analyse Chemischer Reaktionen
Reaktionstypen
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid beinhalten.
Substitution: Nucleophile Substitutionsreaktionen können insbesondere an der Methanolgruppe mit Reagenzien wie Alkylhalogeniden auftreten.
Häufige Reagenzien und Bedingungen
Die in diesen Reaktionen verwendeten gängigen Reagenzien umfassen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid.
Nukleophile: Alkylhalogenide, Natriumhydroxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich Enzyminhibition.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere in der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt
Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht gut dokumentiert. Es wird angenommen, dass es über seine Indazol-Einheit mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren, interagiert. Diese Interaktion kann verschiedene biochemische Pfade modulieren und zu den beobachteten Wirkungen führen .
Wirkmechanismus
The exact mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indazole moiety. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol ähnlich sind, umfassen:
- (Tetrahydro-2H-pyran-4-yl)methanol
- 1H-indazole-4-methanol
- (Tetrahydro-2H-pyran-2-yl)-1H-indazole
Einzigartigkeit
Was this compound auszeichnet, ist seine einzigartige Kombination aus Tetrahydropyran- und Indazolringen.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
[1-(oxan-2-yl)indazol-4-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c16-9-10-4-3-5-12-11(10)8-14-15(12)13-6-1-2-7-17-13/h3-5,8,13,16H,1-2,6-7,9H2 |
InChI-Schlüssel |
DTCREAOGRQLTIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=CC=CC(=C3C=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


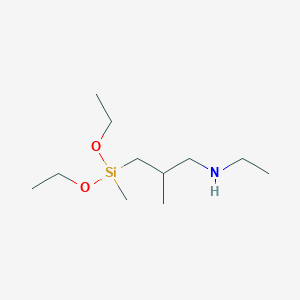


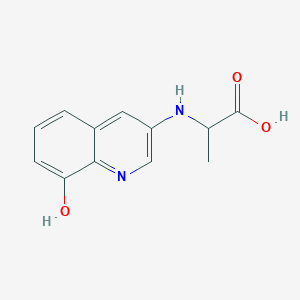

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)



